![molecular formula C8H7NO2 B12880417 8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine CAS No. 767322-17-8](/img/structure/B12880417.png)
8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine: is a heterocyclic compound that features a fused ring system combining oxazole and oxazepine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields .
Industrial Production Methods: Industrial production methods for 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is not fully understood. it is believed to interact with molecular targets through its heterocyclic ring system. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine ring structure but differs in its substitution pattern and overall molecular framework.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with different pharmacological properties and applications.
Uniqueness: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is unique due to its fused ring system that combines oxazole and oxazepine structures. This unique arrangement imparts distinct chemical properties and potential biological activities that are not observed in its similar counterparts.
Propriétés
Numéro CAS |
767322-17-8 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5,9-dioxa-2-azatricyclo[6.2.1.02,6]undeca-1(10),3,6-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-10-8-4-7-3-6(5-11-7)9(1)8/h1-2,4-5,7H,3H2 |
Clé InChI |
HAQIGYPWXZYUKN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=C3N(C1=CO2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




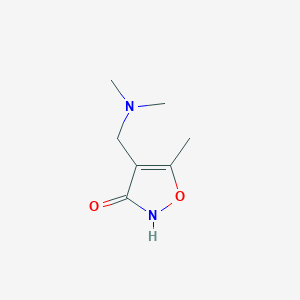
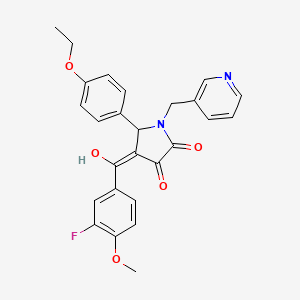
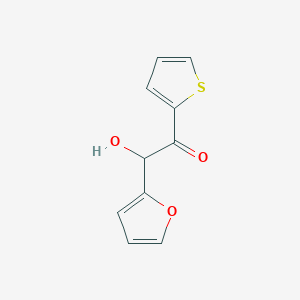
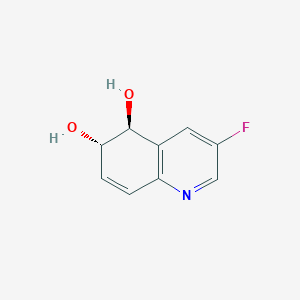
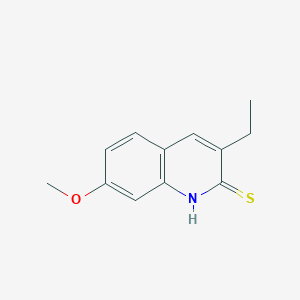
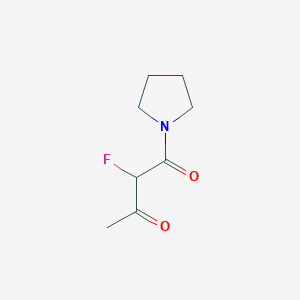
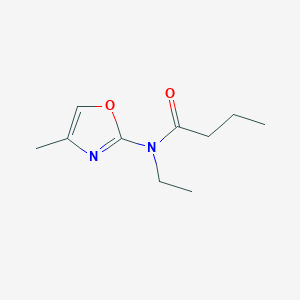
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
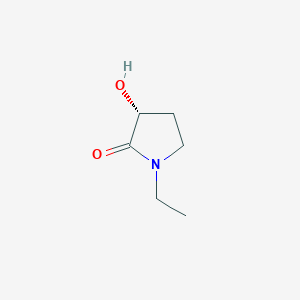

![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
